N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide is a potent and selective inhibitor of the first domain of the human bromodomain-containing protein 4 (BRD4). [] BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are epigenetic readers that recognize and bind to acetylated lysine residues on histones. [] By inhibiting BRD4, N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide can modulate the expression of genes involved in various cellular processes, including cell growth, proliferation, and differentiation. This compound has garnered significant interest in scientific research for its potential therapeutic applications in oncology and other diseases.
N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide functions by selectively binding to the first bromodomain of BRD4. [] This interaction disrupts the association between BRD4 and acetylated lysine residues on histones, preventing BRD4 from regulating gene expression. [] By inhibiting BRD4, this compound can downregulate the expression of genes involved in cell growth and proliferation, leading to potential therapeutic benefits in cancer and other diseases.
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4